molecular formula C13H20FN B1400950 (2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine CAS No. 1341595-49-0

(2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine

Cat. No.: B1400950
CAS No.: 1341595-49-0
M. Wt: 209.3 g/mol
InChI Key: GEUAXLFHWMFAKC-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine is an organic compound with the molecular formula C13H20FN This compound features a unique structure that includes a 2,2-dimethylpropyl group and a 3-fluoro-4-methylphenyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethylpropyl)[(3-chloro-4-methylphenyl)methyl]amine
  • (2,2-Dimethylpropyl)[(3-bromo-4-methylphenyl)methyl]amine
  • (2,2-Dimethylpropyl)[(3-iodo-4-methylphenyl)methyl]amine

Uniqueness

(2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom’s electronegativity can also influence the compound’s interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-10-5-6-11(7-12(10)14)8-15-9-13(2,3)4/h5-7,15H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUAXLFHWMFAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNCC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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